molecular formula C16H12Cl2F3NO2 B4076378 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Cat. No. B4076378
M. Wt: 378.2 g/mol
InChI Key: WLLSJYUBIWGYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide, also known as CPPC, is a synthetic compound that has been widely used in scientific research due to its potential as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays an important role in pain perception and inflammation. CPPC has been shown to inhibit TRPV1-mediated responses in various in vitro and in vivo models, making it a valuable tool for investigating the physiological and pathological functions of TRPV1.

Mechanism of Action

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide acts as a selective antagonist of TRPV1 by binding to the channel and preventing its activation by various stimuli, such as capsaicin, heat, and protons. The binding site of this compound on TRPV1 has been identified to be in the pore region of the channel, which is critical for ion permeation and gating. By inhibiting TRPV1-mediated responses, this compound can modulate the activity of sensory neurons and reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in different experimental models. For example, this compound can reduce capsaicin-induced calcium influx and cAMP accumulation in sensory neurons, indicating its inhibitory effect on TRPV1 signaling. This compound can also attenuate nociceptive responses in various pain models, such as formalin-induced pain, neuropathic pain, and inflammatory pain. In addition, this compound can inhibit the release of pro-inflammatory cytokines and chemokines in immune cells, suggesting its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, such as its potential off-target effects and species differences in TRPV1 expression and function. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reliability of this compound-mediated effects.

Future Directions

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has opened up new avenues for investigating the role of TRPV1 in various physiological and pathological processes. In the future, this compound can be used to further explore the molecular mechanisms of TRPV1 activation and inhibition, and to identify novel TRPV1 modulators with improved pharmacological properties. This compound can also be used to investigate the potential therapeutic benefits of TRPV1 antagonism in various diseases, such as chronic pain, cancer, and metabolic disorders. Finally, this compound can be used to study the interaction between TRPV1 and other signaling pathways, such as the immune system and the microbiome, to gain a better understanding of the complex physiological and pathological functions of TRPV1.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has been extensively used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. For example, this compound has been used to study the contribution of TRPV1 to acute and chronic pain, itch, inflammation, and thermoregulation. This compound has also been used to investigate the potential therapeutic benefits of TRPV1 antagonism in various diseases, such as inflammatory bowel disease, asthma, and cancer.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-9(24-12-4-2-3-10(17)7-12)15(23)22-11-5-6-14(18)13(8-11)16(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLSJYUBIWGYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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